2-Chloro-3-ethoxy-6-iodopyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “2-Chloro-3-ethoxy-6-iodopyridine” is C7H7ClINO . This indicates that it contains seven carbon atoms, seven hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom .Scientific Research Applications
Vibrational Spectroscopy Analysis
Research involving "2-Chloro-3-ethoxy-6-iodopyridine" focuses on understanding its structural and vibrational properties. A study by Sortur et al. (2008) on 2-iodopyridine, a related compound, utilized FT-Raman and IR spectral measurements to propose vibrational assignments. This research highlights the use of advanced spectroscopic techniques to decipher the molecular structure and vibrational modes, contributing significantly to the chemical characterization of halogenated pyridines (Sortur, Yenagi, & Tonannavar, 2008).
Halogenation in Marine Algae
The role of halogens, including chlorine and iodine, in marine biology has been explored in studies like the one by Fenical (1975), which discusses the synthesis of organic halogen-containing compounds by marine red algae. This research suggests potential biological functions and environmental advantages of halogenated compounds, offering insights into natural halogenation processes and their applications in understanding marine ecosystems (Fenical, 1975).
Advances in Solid-State NMR Spectroscopy
Recent advancements in solid-state NMR spectroscopy of halogens, including chlorine and iodine, have been reviewed by Szell and Bryce (2020). This work surveys the application of solid-state nuclear magnetic resonance (SSNMR) in studying halogen-bonded adducts, pharmaceutical polymorphs, and various inorganic materials. The progress in this area underscores the importance of halogenated compounds in pharmaceutical and materials science research (Szell & Bryce, 2020).
Electrochemical Surface Finishing and Energy Storage
The review by Tsuda, Stafford, and Hussey (2017) on electrochemical technology using haloaluminate room-temperature ionic liquids highlights the significance of halogenated compounds in electroplating and energy storage applications. This research presents the versatility of halogenated compounds in enhancing electrochemical processes and their potential in developing new technologies for surface finishing and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-ethoxy-6-iodopyridine is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the reaction is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-ethoxy-6-iodopyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enzyme activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes through specific transporters or binding proteins, which facilitate its localization within cells . Once inside the cells, this compound can accumulate in specific tissues or cellular compartments, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-chloro-3-ethoxy-6-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNWQMHQNXIFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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